N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a butan-2-yl group and a 3-methylphenylcarbonyl group. Benzamides are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with an appropriate acylating agent, such as acyl chlorides or anhydrides, under basic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions using butan-2-yl halides or alcohols in the presence of a suitable base.
Attachment of the 3-Methylphenylcarbonyl Group: The 3-methylphenylcarbonyl group can be attached via acylation reactions using 3-methylbenzoyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide can be compared with other benzamide derivatives, such as:
N-(butan-2-yl)-2-{[(4-methylphenyl)carbonyl]amino}benzamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-(butan-2-yl)-2-{[(3-chlorophenyl)carbonyl]amino}benzamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-(butan-2-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}benzamide: Similar structure but with a methoxy group instead of a methyl group.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-19(23)16-10-5-6-11-17(16)21-18(22)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
QXQRGLOVYZLBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.